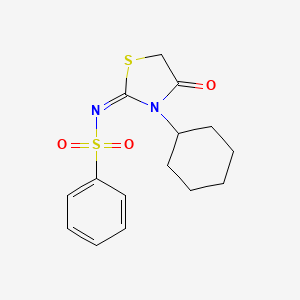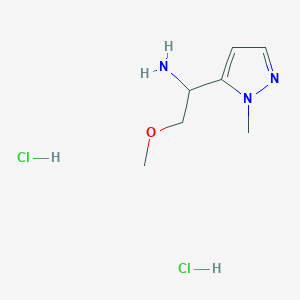![molecular formula C20H19ClN2O4 B2487290 N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide CAS No. 923201-54-1](/img/structure/B2487290.png)
N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a part of a broader class of chemicals that have been studied for their interaction with biological receptors, synthesis methods, molecular structures, and various chemical and physical properties. The compound features a complex structure, including a piperidine ring, which is a common feature in many biologically active molecules.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step chemical reactions, starting from basic piperidine or related nitrogen-containing heterocycles. Specific methods may include nucleophilic substitution reactions, amidation, and functional group transformations under various conditions. For example, the synthesis of related compounds has demonstrated the feasibility of using bromide displacement with fluoride to create radiolabeled compounds for receptor study (Katoch-Rouse & Horti, 2003).
Aplicaciones Científicas De Investigación
Molecular Interaction and CB1 Cannabinoid Receptor
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, has been studied for its potent and selective antagonism towards the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, the study found distinct conformations influencing its interaction with the receptor. This highlights the compound's potential in research focusing on cannabinoid receptor functions and pharmacology (Shim et al., 2002).
Virtual Screening and Urokinase Receptor
In a virtual screening study targeting the urokinase receptor (uPAR), related compounds, including those with benzodioxole motifs, were identified as potential inhibitors of breast tumor metastasis. These findings provide a basis for the development of new therapeutic agents targeting cancer progression and metastasis (Wang et al., 2011).
Dopamine D3 Receptor Selectivity
Research into the synthesis of bitopic compounds targeting the dopamine D3 receptor (D3R) utilized the benzodioxane scaffold, demonstrating its utility in creating ligands with potential therapeutic applications for central nervous system disorders. This work emphasizes the scaffold's role in the development of novel antipsychotic agents (Bonifazi et al., 2021).
Intramolecular Hydrofunctionalization of Allenes
A study on the intramolecular exo-hydrofunctionalization of allenes highlighted the use of catalytic mixtures involving gold compounds, suggesting potential applications in the synthesis of complex organic molecules, including piperidine derivatives. This research contributes to the development of new methodologies in organic synthesis and catalysis (Zhang et al., 2006).
Antiacetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. This research is significant for the development of therapeutic agents targeting neurodegenerative diseases, such as Alzheimer's disease (Sugimoto et al., 1990).
Propiedades
IUPAC Name |
N-(1,3-benzodioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c21-15-5-7-16(8-6-15)23(20(25)22-10-2-1-3-11-22)19(24)14-4-9-17-18(12-14)27-13-26-17/h4-9,12H,1-3,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXRUIGWLGUCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2487207.png)
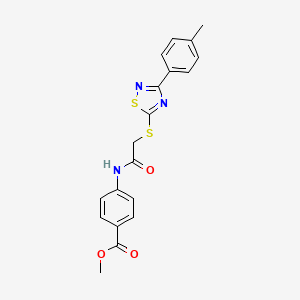
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2487211.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2487212.png)
![6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487216.png)
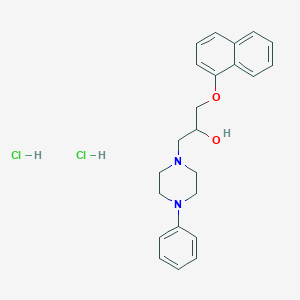
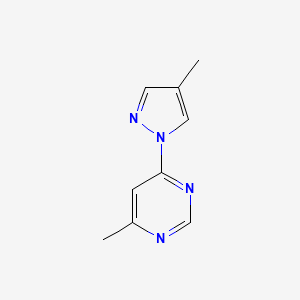
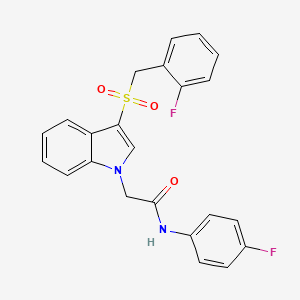
![Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2487220.png)
![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)
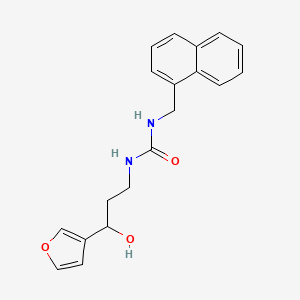
![(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487224.png)
